molecular formula C18H16N2O4 B4511341 3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate

3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate

Cat. No. B4511341
M. Wt: 324.3 g/mol
InChI Key: MKGDYIARCAVFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic approaches for compounds related to "3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate" often involve multi-step processes, including the formation of intermediates such as benzotriazolyl morpholines and benzisoxazole derivatives. For instance, the reaction of cyclohexenyl morpholine with chlorobenzotriazole under the presence of triethylamine produced a benzotriazolyl morpholine derivative, which upon treatment with Grignard reagents, substituted the benzotriazolyl moiety with phenyl groups (Katritzky et al., 1994).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the conformation and orientation of molecular moieties. For example, a study described the crystal structure of a related isoxazolyl thiazine compound, demonstrating the coplanarity of the dihydroisoxazol ring and its phenyl substituent, and how molecular structures are stabilized by intermolecular hydrogen bonds (Sebbar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include interactions with various reagents, leading to the formation of new derivatives with distinct properties. A study demonstrated the synthesis of benzimidazole derivatives showing how structural modifications influence biological activities, highlighting the versatility of related compounds in chemical synthesis (Özil et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of chemical compounds. The physical properties of related compounds can be inferred through spectroscopic and crystallographic analyses, providing insights into their stability, solubility, and crystalline form (Yoon et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and functionality of chemical compounds. Studies on related compounds have explored their reactivity under various conditions, elucidating mechanisms and pathways of chemical transformations (Nitta et al., 1985).

properties

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-18(20-8-10-22-11-9-20)23-14-6-7-15-16(12-14)24-19-17(15)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGDYIARCAVFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Reactant of Route 2
3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Reactant of Route 3
Reactant of Route 3
3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Reactant of Route 4
Reactant of Route 4
3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Reactant of Route 6
Reactant of Route 6
3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.